molecular formula C13H7Cl5O2S B14324938 3-Methylsulfonyl-2',3',4,4',5-pentachlorobiphenyl CAS No. 104086-12-6

3-Methylsulfonyl-2',3',4,4',5-pentachlorobiphenyl

Cat. No.: B14324938
CAS No.: 104086-12-6
M. Wt: 404.5 g/mol
InChI Key: SJHGZTMSOUOSJE-UHFFFAOYSA-N
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Description

3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative. It is a metabolite of 2,2’,4,5,5’-pentachlorobiphenyl, which is known for its environmental persistence and potential toxic effects. This compound has been studied for its role in inducing hepatic microsomal drug-metabolizing enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl typically involves the sulfonation of 2,2’,4,5,5’-pentachlorobiphenyl. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperatures to ensure the selective introduction of the methylsulfonyl group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted biphenyl derivatives .

Mechanism of Action

The mechanism by which 3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl exerts its effects involves the induction of hepatic microsomal drug-metabolizing enzymes. This induction is primarily due to its interaction with cytochrome P450 enzymes, leading to increased enzyme content and activity. The compound’s metabolites are formed through biliary secretion and subsequent metabolism by intestinal microflora .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylsulfonyl-2’,3’,4,4’,5-pentachlorobiphenyl is unique due to its specific methylsulfonyl substitution, which significantly influences its biological activity and environmental behavior. Its ability to induce drug-metabolizing enzymes distinguishes it from other PCB derivatives .

Properties

CAS No.

104086-12-6

Molecular Formula

C13H7Cl5O2S

Molecular Weight

404.5 g/mol

IUPAC Name

1,2,3-trichloro-4-(3,4-dichloro-5-methylsulfonylphenyl)benzene

InChI

InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-6(4-9(15)12(10)17)7-2-3-8(14)13(18)11(7)16/h2-5H,1H3

InChI Key

SJHGZTMSOUOSJE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC(=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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